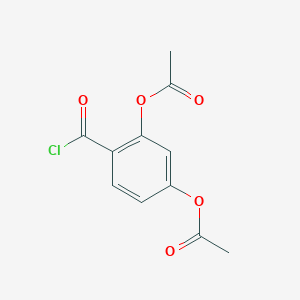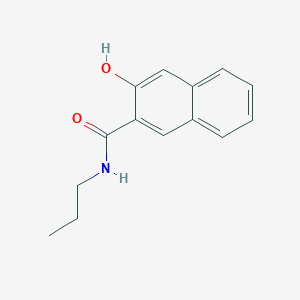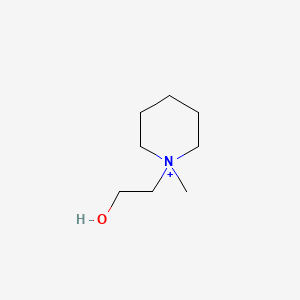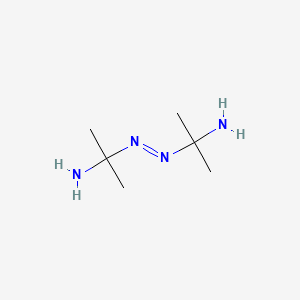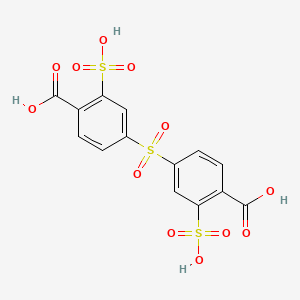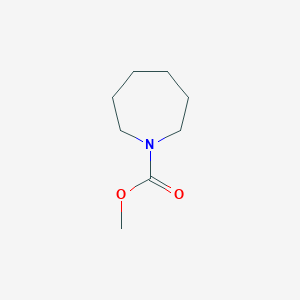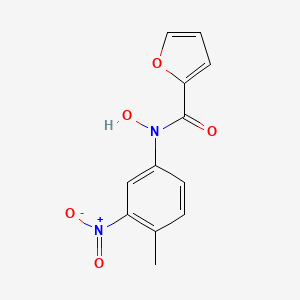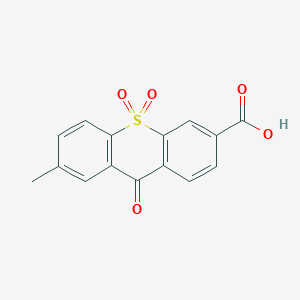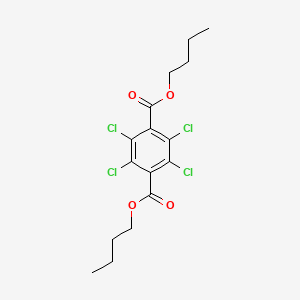
Dibutyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate: is an organic compound that belongs to the class of aromatic esters It is derived from 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylic acid and is characterized by the presence of two butyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibutyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate typically involves the esterification of 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to drive the esterification to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Dibutyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the aromatic ring.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and butanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products depend on the nucleophile used.
Hydrolysis: 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylic acid and butanol.
Oxidation: Products vary based on the specific oxidizing agent and conditions.
Scientific Research Applications
Chemistry: Dibutyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of novel materials and compounds.
Biology and Medicine: Research into the biological activity of this compound is ongoing
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of dibutyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate involves its interaction with molecular targets through its ester and aromatic groups. The compound can disrupt cellular processes by interfering with enzyme activity or membrane integrity. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Dimethyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate: Similar in structure but with methyl ester groups instead of butyl.
2,3,5,6-Tetrachlorobenzene-1,4-dicarbonitrile: Contains nitrile groups instead of ester groups.
2,3,5,6-Tetrachlorobenzene-1,4-dicarboxylic acid: The parent acid form of the compound.
Uniqueness: Dibutyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate is unique due to its butyl ester groups, which impart different physical and chemical properties compared to its methyl ester or nitrile counterparts
Properties
CAS No. |
38233-11-3 |
|---|---|
Molecular Formula |
C16H18Cl4O4 |
Molecular Weight |
416.1 g/mol |
IUPAC Name |
dibutyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C16H18Cl4O4/c1-3-5-7-23-15(21)9-11(17)13(19)10(14(20)12(9)18)16(22)24-8-6-4-2/h3-8H2,1-2H3 |
InChI Key |
XUKIPUHQJITFEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OCCCC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



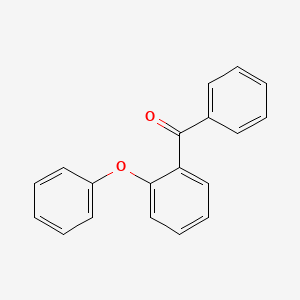
![[(4-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B14659852.png)
